2-((1-Methyl-1h-imidazol-2-yl)oxy)ethan-1-amine
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Overview
Description
2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine is a chemical compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Methylation: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Ether Formation: The methylated imidazole is reacted with ethylene oxide to form the ether linkage.
Amination: Finally, the product is treated with ammonia or an amine to introduce the ethan-1-amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Alkyl halides, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated imidazole compounds.
Scientific Research Applications
2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which can interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)ethan-1-amine: Lacks the methyl group on the imidazole ring, which can affect its reactivity and biological activity.
2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. The presence of the ether linkage and the methyl group on the imidazole ring distinguishes it from other imidazole derivatives, potentially offering unique properties and applications.
Biological Activity
2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine, also known as a derivative of imidazole, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H11N3O
- Molecular Weight : 125.172 g/mol
- CAS Number : 1247057-12-0
- SMILES Notation : Cn1cnc(CCN)c1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its interaction with dopamine receptors and antibacterial properties.
Dopamine Receptor Interaction
Research indicates that compounds similar to this compound exhibit selective activity towards dopamine receptors. For instance, studies have shown that certain derivatives can act as agonists at the D3 dopamine receptor while exhibiting minimal activity at the D2 receptor. This selectivity is crucial for developing treatments for neurological disorders without the side effects associated with non-selective dopamine agonists .
Antibacterial Activity
Another significant area of research involves the antibacterial properties of imidazole derivatives. Compounds with structural similarities to this compound have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial activity, warranting further exploration in clinical settings .
Study 1: Dopamine Receptor Agonism
A study published in the Journal of Medicinal Chemistry examined a series of imidazole derivatives, including this compound. The findings revealed that certain analogs displayed potent D3 receptor agonism with EC50 values in the nanomolar range, indicating strong biological activity. The study emphasized the importance of structural modifications in enhancing receptor selectivity and potency .
Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
---|---|---|
1 | 710 ± 150 | 15,700 ± 3,000 |
2 | 278 ± 62 | 9,000 ± 3,700 |
3 | 98 ± 21 | >100,000 |
Study 2: Antibacterial Efficacy
In another study focused on antibacterial properties, derivatives of imidazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC values ranging from 20 to 40 µM against Staphylococcus aureus and E. coli. These findings support the potential use of imidazole derivatives as therapeutic agents in treating bacterial infections .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)oxyethanamine |
InChI |
InChI=1S/C6H11N3O/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3 |
InChI Key |
PSDJEXZARMSYMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1OCCN |
Origin of Product |
United States |
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